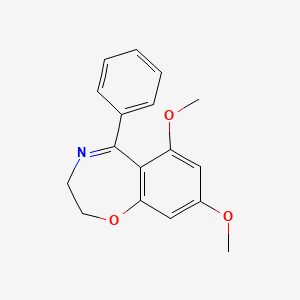![molecular formula C12H18O5 B14395249 2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol CAS No. 89411-43-8](/img/structure/B14395249.png)
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of three methoxy groups and a propan-2-yl-oxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol typically involves the methylation of a phenol derivative. One common method is the reaction of 2,4,6-trihydroxyphenol with methanol in the presence of an acid catalyst to introduce the methoxy groups. The propan-2-yl-oxy group can be introduced through an etherification reaction using isopropanol and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy and propan-2-yl-oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol involves its interaction with molecular targets and pathways. The methoxy and propan-2-yl-oxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxyphenol: Lacks the propan-2-yl-oxy group, which may affect its reactivity and applications.
3,4,5-Trimethoxyphenol: Has a different substitution pattern on the phenol ring, leading to distinct chemical properties.
2,4,6-Trimethoxybenzaldehyde: Contains an aldehyde group instead of the propan-2-yl-oxy group, resulting in different reactivity.
Uniqueness
2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol is unique due to the presence of both methoxy and propan-2-yl-oxy groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89411-43-8 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2,4,6-trimethoxy-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O5/c1-7(2)17-11-9(15-4)6-8(14-3)10(13)12(11)16-5/h6-7,13H,1-5H3 |
InChI Key |
UXDJOPBLDJSWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


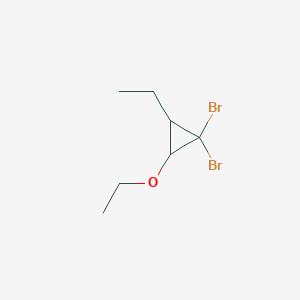
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
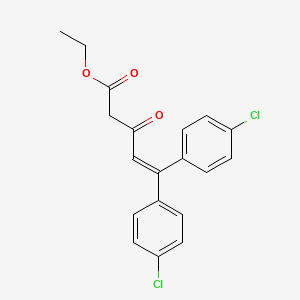


![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
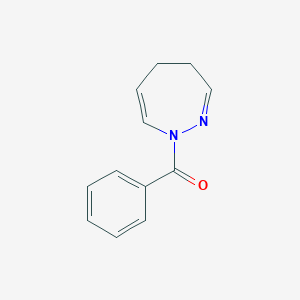
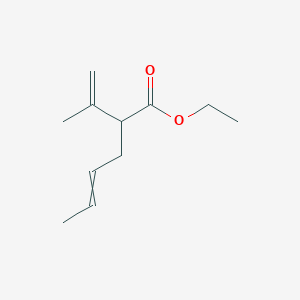
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
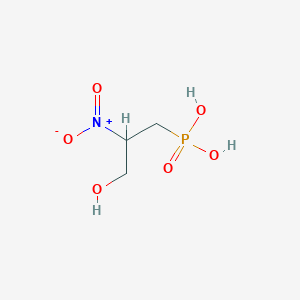
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
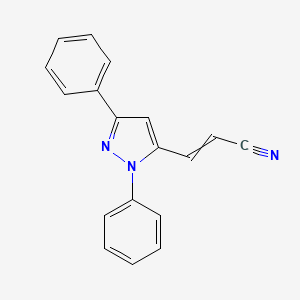
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
